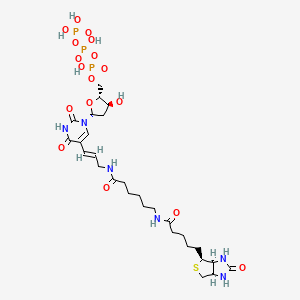
Biotin-11-dutp
Vue d'ensemble
Description
Biotin-11-2’-deoxyuridine-5’-triphosphate is a biotinylated nucleotide analog used primarily for non-radioactive labeling of deoxyribonucleic acid. This compound is designed to be incorporated into deoxyribonucleic acid during enzymatic reactions, replacing its natural counterpart, deoxythymidine triphosphate. The biotin moiety allows for subsequent detection using streptavidin conjugates, making it a valuable tool in molecular biology and biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Biotin-11-2’-deoxyuridine-5’-triphosphate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of biotinylated uridine derivatives, which are then converted into their triphosphate forms. The key steps involve:
Biotinylation of Uridine: Uridine is reacted with biotinylation reagents to attach the biotin moiety to the uridine molecule.
Phosphorylation: The biotinylated uridine is then phosphorylated to form the triphosphate derivative. .
Industrial Production Methods
Industrial production of Biotin-11-2’-deoxyuridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Biotinylation: Using automated synthesizers to biotinylate uridine derivatives efficiently.
High-throughput Phosphorylation: Employing high-throughput reactors for the phosphorylation step to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as high-performance liquid chromatography to achieve high purity levels
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-11-2’-deoxyuridine-5’-triphosphate primarily undergoes enzymatic incorporation reactions. These include:
Polymerase Chain Reaction: Incorporation into deoxyribonucleic acid during polymerase chain reaction using Taq polymerase.
Nick Translation: Incorporation into deoxyribonucleic acid during nick translation using deoxyribonuclease I and deoxyribonucleic acid polymerase I.
Primer Extension: Incorporation into deoxyribonucleic acid during primer extension using Klenow fragment
Common Reagents and Conditions
Enzymes: Taq polymerase, deoxyribonuclease I, deoxyribonucleic acid polymerase I, Klenow fragment.
Buffers: Tris-HCl buffer, magnesium chloride, deoxyribonucleoside triphosphates.
Conditions: Typically performed at pH 7.5 and temperatures ranging from 25°C to 72°C depending on the specific enzymatic reaction
Major Products
The major product formed from these reactions is biotin-labeled deoxyribonucleic acid, which can be detected using streptavidin conjugates .
Applications De Recherche Scientifique
Biotin-11-2’-deoxyuridine-5’-triphosphate has a wide range of applications in scientific research:
Molecular Biology: Used for labeling deoxyribonucleic acid in polymerase chain reaction, nick translation, and primer extension assays.
Biochemistry: Employed in the study of deoxyribonucleic acid-protein interactions and deoxyribonucleic acid hybridization experiments.
Medicine: Utilized in diagnostic assays for detecting specific deoxyribonucleic acid sequences in clinical samples.
Industry: Applied in the development of deoxyribonucleic acid-based biosensors and other biotechnological applications
Mécanisme D'action
Biotin-11-2’-deoxyuridine-5’-triphosphate exerts its effects by being enzymatically incorporated into deoxyribonucleic acid during synthesis. The biotin moiety attached to the uridine allows for subsequent detection using streptavidin conjugates. The molecular targets include deoxyribonucleic acid polymerases and other enzymes involved in deoxyribonucleic acid synthesis. The pathways involved are those related to deoxyribonucleic acid replication and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Biotin-16-2’-deoxyuridine-5’-triphosphate
- Biotin-11-2’-deoxycytidine-5’-triphosphate
- Digoxigenin-11-2’-deoxyuridine-5’-triphosphate
Uniqueness
Biotin-11-2’-deoxyuridine-5’-triphosphate is unique due to its optimal linker length, which ensures efficient incorporation into deoxyribonucleic acid and effective interaction with streptavidin conjugates. This makes it particularly suitable for a wide range of molecular biology applications .
Propriétés
IUPAC Name |
[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45N6O17P3S/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43)/b7-6+/t18-,19-,20+,21-,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRNEVJSOSKAOC-VPHBQDTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45N6O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86303-25-5 | |
| Record name | Biotin-11-dutp | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086303255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




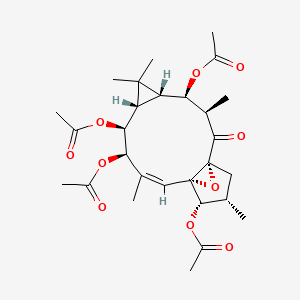
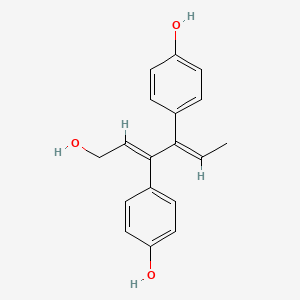
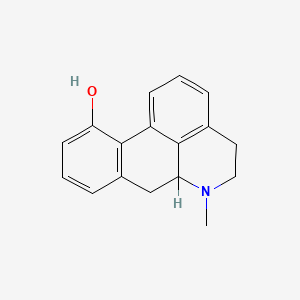
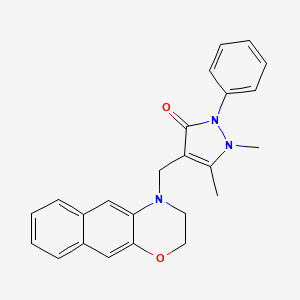
![4-amino-5-[(E)-2-bromovinyl]-1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one](/img/structure/B1236030.png)
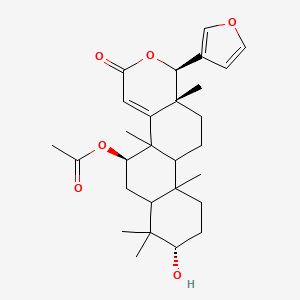

![(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B1236035.png)
![methyl 2-[(5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-9-en-16-yl]acetate](/img/structure/B1236036.png)
![1-[[(6R,7R)-2-Carboxy-7-[[2-[(Z)-(2-hydroxy-2-oxo-1,1-dimethylethoxy)imino]-2-(2-aminothiazole-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-ene]-3-ylmethyl]pyridinium](/img/structure/B1236037.png)
![4-methyl-N-[5-[2-[2-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]hydrazinyl]-2-oxidanylidene-ethyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1236038.png)
![1-[(2R,4S,5S)-5-(chloromethyl)-4-[hydroxy-(4-nitrophenoxy)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1236039.png)
